3-Hydroxy Citalopram
CAS No.: 411221-53-9
Cat. No.: VC21332541
Molecular Formula: C20H21FN2O2
Molecular Weight: 340.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 411221-53-9 |
---|---|
Molecular Formula | C20H21FN2O2 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile |
Standard InChI | InChI=1S/C20H21FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12,19,24H,3,10-11H2,1-2H3 |
Standard InChI Key | LJPQJFHBFOOIHE-UHFFFAOYSA-N |
SMILES | CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F |
Canonical SMILES | CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F |
Appearance | White Solid |
Melting Point | 70-79°C |
Chemical Identity and Structure
3-Hydroxy Citalopram, with the IUPAC name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile, is characterized by its unique structural properties that differentiate it from its parent compound. The molecule contains a hydroxyl group (-OH) at the 3-position of the benzofuran ring system, which alters its physicochemical properties and potentially its biological activity .
The compound is formally recognized with the following identifiers:
Property | Value |
---|---|
CAS Number | 411221-53-9 |
Molecular Formula | C₂₀H₂₁FN₂O₂ |
Molecular Weight | 340.39100 g/mol |
Exact Mass | 340.15900 |
Alternative Names | Citalopram Impurity 4, UNII-N6MF4568AR |
The chemical structure includes a fluorophenyl group, a dimethylamino propyl chain, a benzofuran ring system with a hydroxyl substitution at position 3, and a nitrile group, creating a complex molecular architecture with multiple functional groups .
Physicochemical Properties
The physicochemical properties of 3-Hydroxy Citalopram play a crucial role in determining its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion within biological systems. These properties also influence its detection methods and stability characteristics.
Property | Value |
---|---|
Polar Surface Area (PSA) | 56.49000 Ų |
LogP | 3.30388 |
Boiling Point | Not Available |
Melting Point | Not Available |
Density | Not Available |
Flash Point | Not Available |
The relatively high LogP value of 3.30388 indicates considerable lipophilicity, suggesting the compound can cross lipid membranes, including the blood-brain barrier, which is significant for compounds affecting the central nervous system . The polar surface area of 56.49000 Ų provides insight into the molecule's hydrogen bonding potential and its ability to interact with biological receptors.
Metabolic Pathway and Formation
3-Hydroxy Citalopram is formed as part of the metabolic processing of citalopram in the human body. Citalopram undergoes extensive metabolism primarily in the liver through various cytochrome P450 enzymes.
Citalopram Metabolism Overview
Citalopram is metabolized mainly through N-demethylation to its primary metabolite, demethylcitalopram (DCT), a process primarily catalyzed by CYP2C19 and CYP3A4 enzymes. Further metabolism produces didemethylcitalopram (DDCT) via CYP2D6. Additionally, hydroxylation pathways lead to the formation of various hydroxylated metabolites, including 3-Hydroxy Citalopram .
The parent compound and its metabolites undergo additional transformations through monoamine oxidase enzymes A and B and aldehyde oxidase, resulting in various derivatives, including propionic acid derivatives .
Pharmacological Significance
While citalopram's primary therapeutic mechanism involves inhibition of serotonin reuptake in the central nervous system, the pharmacological significance of its metabolites, including 3-Hydroxy Citalopram, remains an area of ongoing investigation.
Analytical Methods for Detection
The identification and quantification of drug metabolites, including 3-Hydroxy Citalopram, are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses.
Electrochemistry-Based Targeted Metabolomics
Recent research has employed electrochemistry-based targeted metabolomics to study the effects of escitalopram/citalopram and their metabolites. This approach focuses on neurotransmitter-related pathways and has been used to profile patients with major depressive disorder before and after drug treatment .
Proteomic Analysis
Proteomic analysis using 2-D gel electrophoresis coupled with MALDI-TOF mass spectrometry has been employed to study the effects of citalopram on cellular proteins, particularly in the context of phospholipidosis. This approach can provide insights into the biochemical pathways affected by citalopram and potentially its metabolites .
Clinical and Toxicological Relevance
Overdose Profile
Citalopram overdose can be serious and potentially fatal. Three fatalities with known overdoses of racemic citalopram alone have been reported (doses of 2800 mg, 2880 mg, and 3920 mg). Fatal cases of serotonin syndrome have also been reported in patients who took overdoses of both moclobemide and citalopram hydrobromide .
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